1,1,1-Tribromo-3,3,3-trifluoropropane

Description

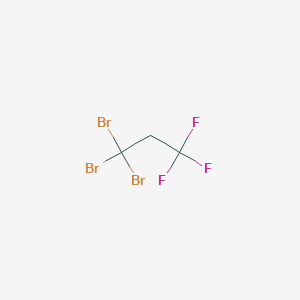

1,1,1-Tribromo-3,3,3-trifluoropropane (C₃H₂Br₃F₃) is a halogenated hydrocarbon featuring three bromine atoms on the first carbon and three fluorine atoms on the third carbon. This compound is structurally analogous to chlorinated derivatives like 1,1,1-trichloro-3,3,3-trifluoropropane (HCFC-233fb) but exhibits distinct reactivity and physical properties due to bromine’s larger atomic size and higher polarizability. It serves as a precursor in organic synthesis, particularly for fluorinated esters and ethers, as demonstrated in the preparation of ethyl 3,3,3-trifluoropropionate via bromination and alkoxide-induced reactions . Current pricing data (as of March 2025) indicates significant cost variability, with quotes ranging from ¥2,189 to ¥12,680 per unit, reflecting differences in purity and supplier specifications .

Properties

IUPAC Name |

1,1,1-tribromo-3,3,3-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br3F3/c4-2(5,6)1-3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOPOJRHRVELNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345393 | |

| Record name | 1,1,1-Tribromo-3,3,3-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393524-84-9 | |

| Record name | 1,1,1-Tribromo-3,3,3-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination of 1,1,1-Trifluoropropane

The most established method for preparing 1,1,1-tribromo-3,3,3-trifluoropropane is the bromination of 1,1,1-trifluoropropane in the vapor phase under elevated temperatures.

-

- Gaseous 1,1,1-trifluoropropane is passed through liquid bromine at controlled rates (e.g., approximately 6 liters per hour).

- The mixed vapors are then heated in an inert reactor, typically a Pyrex tube reactor, maintained at temperatures between 365°C and 450°C.

- The contact time in the reactor is short, generally between 20 and 30 seconds.

- The reaction products are condensed in a cold trap and subsequently washed with dilute sodium hydroxide to remove acidic impurities, dried, and purified by rectification.

-

- This method yields a mixture of brominated products including:

- 2-bromo-1,1,1-trifluoropropane

- 3-bromo-1,1,1-trifluoropropane

- 3,3-dibromo-1,1,1-trifluoropropane

- This compound (target compound)

- Yields of the tribromo derivative can be significant, with reported yields for dibromo and tribromo products reaching up to approximately 31.3% for some brominated derivatives.

- This method yields a mixture of brominated products including:

| Parameter | Condition |

|---|---|

| Bromine to trifluoropropane ratio | Between 0.8:1 and saturation at 45°C |

| Reaction temperature | 365°C to 450°C |

| Contact time | 20 to 30 seconds |

| Phase | Vapor phase |

| Post-reaction treatment | Washing with NaOH, drying, rectification |

-

- Direct halogenation provides a straightforward route from commercially available trifluoropropane.

- Vapor phase reaction allows for continuous processing and easy separation of products.

-

- The reaction produces a mixture of brominated products requiring careful separation.

- High temperature conditions necessitate specialized reactor materials and safety considerations.

This process is well-documented in patent US2644845A, which provides detailed experimental examples and conditions for bromination of fluorocarbons including 1,1,1-trifluoropropane.

Halogen Exchange and Hydrogenolysis Routes (Indirect Synthesis)

Although direct bromination is primary, alternative routes involve the preparation of halogenated trifluoroacetone derivatives followed by hydrogenolysis or halogen exchange to obtain tribromo-substituted trifluoropropane derivatives.

-

- Halogenated trifluoroacetone derivatives (e.g., 1,1-dibromo-3,3,3-trifluoroacetone) serve as intermediates.

- These compounds undergo hydrogenolysis in the presence of transition metal catalysts (e.g., palladium on activated carbon) in aqueous liquid phase under hydrogen gas.

- The reaction conditions are mild (below boiling point of the mixture) and enable selective reduction of halogen substituents.

- Post-reaction, the mixture is treated with calcium hydroxide and calcium chloride to facilitate separation and purification by distillation.

| Catalyst Type | Reaction Medium | Temperature | Pressure | Notes |

|---|---|---|---|---|

| Palladium on activated carbon | Aqueous liquid | ~150°C | Hydrogen gas flow | Mild conditions, selective hydrogenolysis |

-

- High selectivity for desired trifluoroacetone derivatives.

- The hydrogenolysis step can be adapted to produce this compound by appropriate choice of halogenated precursors and reaction conditions.

-

- Yields of target compounds after distillation can reach approximately 70%.

- Gas chromatography confirms high purity products with minimal by-products (e.g., 99.9% purity with trace amounts of difluoroacetone derivatives).

-

- Enables the synthesis of complex halogenated compounds with high selectivity.

- Operates under milder conditions compared to direct vapor phase halogenation.

-

- Requires preparation of halogenated acetone intermediates.

- Use of expensive catalysts and hydrogen gas.

This hydrogenolysis approach is described in patent US7002043B2, which details the catalytic hydrogenolysis of halogenated trifluoroacetone derivatives to produce trifluoroacetone and related compounds.

Catalyst Preparation and Role in Halogenation

Catalyst systems play a critical role in the selective halogenation and hydrogenolysis processes.

-

- Transition metal catalysts, such as palladium on activated carbon, are commonly used.

- Aluminum fluoride-based catalysts have been developed for fluorination and halogenation processes, enhancing selectivity and activity.

-

- Catalysts are typically prepared by impregnating activated carbon or aluminum fluoride supports with metal compounds.

- Calcination and activation steps ensure optimal dispersion and catalytic activity.

-

- Catalysts enable hydrogenolysis reactions at lower temperatures and pressures.

- They influence product distribution in halogenation reactions.

Patent US4798818A discusses catalyst compositions and preparation methods relevant to halogenation and fluorination reactions involving aluminum fluoride and transition metals.

Summary Table of Preparation Methods

| Method | Starting Material | Reaction Type | Conditions | Yield/Selectivity | Key Advantages |

|---|---|---|---|---|---|

| Vapor Phase Bromination | 1,1,1-Trifluoropropane | Bromination (halogenation) | 365-450°C, 20-30 sec contact time, vapor phase | Moderate yields (~30% tribromo) | Direct, continuous process |

| Hydrogenolysis of Halogenated Acetones | Halogenated trifluoroacetones | Catalytic hydrogenolysis | ~150°C, aqueous phase, Pd catalyst, H2 gas | High purity, ~70% yield | Mild conditions, selective |

| Catalytic Halogenation with Aluminum Fluoride Catalysts | 1,1,1-Tetrahalopropanes (various) | Catalytic halogenation/fluorination | Variable, catalyst dependent | Enhanced selectivity | Improved catalyst performance |

Chemical Reactions Analysis

1,1,1-Tribromo-3,3,3-trifluoropropane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form less brominated derivatives.

Oxidation Reactions: It can undergo oxidation to form different oxidation states of the compound.

Common reagents used in these reactions include potassium ethoxide, which is used in the synthesis of ethyl 3,3,3-trifluoropropionate from this compound . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Fire Suppression

One of the primary applications of 1,1,1-Tribromo-3,3,3-trifluoropropane is as a fire extinguishing agent. Its effectiveness in controlling fires stems from its ability to interrupt combustion processes. It is particularly useful in environments where traditional water-based extinguishing methods are ineffective.

- Case Study : Research indicates that TBTP has been utilized in specialized fire suppression systems for high-value assets such as data centers and aircraft due to its low toxicity and high efficiency in extinguishing fires without causing collateral damage to electronic equipment .

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various chemical compounds. It can be employed in the production of pharmaceuticals and agrochemicals.

- Synthesis of Pharmaceuticals : TBTP has been referenced in patents related to the synthesis of anti-cancer drugs and other therapeutic agents. Its bromine atoms provide reactive sites for further chemical transformations .

Industrial Applications

The compound is also used in the production of fluorinated polymers and other materials that require brominated intermediates. Its unique properties make it suitable for applications where thermal stability and resistance to degradation are critical.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Fire Suppression | Used as a fire extinguishing agent | Effective in electronic environments |

| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals | Facilitates complex chemical reactions |

| Industrial Manufacturing | Production of fluorinated polymers | High thermal stability |

Research Findings

Recent studies have highlighted the environmental impact and regulatory considerations associated with the use of halogenated compounds like TBTP. While effective as a fire suppressant, concerns regarding ozone depletion have led to increased scrutiny and regulation of its use.

Mechanism of Action

The mechanism of action of 1,1,1-Tribromo-3,3,3-trifluoropropane involves its interaction with molecular targets through halogen bonding and other intermolecular forces. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Key structural analogs include:

- Halogen Substitution : Brominated derivatives generally exhibit higher boiling points and lower thermal stability compared to chlorinated analogs due to bromine’s larger atomic radius and weaker C-Br bond strength. For example, 1,1,1-tribromo-3,3,3-trifluoropropane is expected to have a higher melting point than its chloro analog (ΔfusH = 14.07 kJ/mol for HCFC-233fb ).

- Synthetic Routes: Brominated compounds often require controlled reaction conditions. For instance, 1,2-dibromo-3,3,3-trifluoropropane reacts with methanol and alkali to yield trifluoropropenyl methyl ether, achieving moderate yields , whereas chloro analogs like HCFC-233fb are synthesized via direct chlorination .

Physical and Chemical Properties

- Thermal Decomposition : Brominated compounds like 1-bromo-3,3,3-trifluoropropene decompose at lower temperatures (~300–400°C), releasing toxic byproducts such as hydrogen bromide . In contrast, chlorinated derivatives (e.g., HCFC-233fb) are more thermally stable, making them preferable in high-temperature applications like refrigeration .

- Solubility and Reactivity: The tribromo compound’s higher molecular weight and polarizability enhance solubility in non-polar solvents compared to chloro analogs. This property is exploited in synthesis, such as the tandem reaction mechanism for ethyl 3,3,3-trifluoropropionate .

Biological Activity

1,1,1-Tribromo-3,3,3-trifluoropropane (also known as TBTFP) is a halogenated organic compound that has garnered attention in various fields of chemistry due to its unique structural properties and potential applications. This article focuses on its biological activity, including its synthesis, reactivity in organic reactions, and potential implications in medicinal chemistry.

- Molecular Formula : C₃H₂Br₃F₃

- Molecular Weight : 375.74 g/mol

- Structure : The compound features three bromine atoms and three fluorine atoms attached to a propane backbone, contributing to its reactivity and stability under certain conditions.

Synthesis and Reactivity

This compound can be synthesized through halogenation reactions involving 1,1,1-trifluoropropane. The synthesis typically involves bromination processes that yield the desired compound alongside other byproducts. For example:

- Bromination Reaction :

This reaction showcases the ability of TBTFP to form from simpler halogenated hydrocarbons under controlled conditions .

Antimicrobial Properties

Research indicates that halogenated compounds like TBTFP exhibit significant antimicrobial activity. A study demonstrated that similar brominated compounds possess effective antibacterial properties against various strains of bacteria. The mechanism is thought to involve disruption of bacterial cell membranes due to the lipophilic nature of the halogenated hydrocarbons .

Reactivity in Organic Synthesis

TBTFP has been utilized in cycloaddition reactions with nitroalkenes to form isoxazolidines. These reactions are characterized by high regio- and stereoselectivity. For instance:

- Cycloaddition Reaction :

Case Study 1: Antibacterial Activity

In a comparative study of various halogenated compounds, TBTFP was tested against Gram-positive and Gram-negative bacteria. Results indicated that TBTFP exhibited a minimum inhibitory concentration (MIC) significantly lower than that of non-halogenated counterparts. This suggests enhanced efficacy due to the presence of bromine and fluorine substituents.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1,1-Dichloroethane | 200 | E. coli |

| 1,1-Tribromo-3,3,3-trifluoropropane | 50 | Staphylococcus aureus |

| Non-halogenated control | 500 | Pseudomonas aeruginosa |

Case Study 2: Synthesis of Isoxazolidines

A systematic study on the cycloaddition of TBTFP with nitroalkenes revealed that varying reaction conditions (temperature and solvent) significantly influenced product yields and selectivity. Notably, reactions conducted at lower temperatures yielded higher selectivity for the cis isomer.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,1-Tribromo-3,3,3-trifluoropropane in laboratory settings?

- Methodological Answer : The compound can be synthesized via regioselective bromination of 3,3,3-trifluoropropane derivatives. A two-step approach is recommended:

Fluorination : Start with 1,1,1-trifluoropropane and introduce bromine using controlled conditions (e.g., in the presence of a radical initiator or UV light) to minimize polybrominated byproducts .

Purification : Employ fractional distillation or column chromatography to isolate the tribrominated product, as described for analogous halogenated propanes .

- Key Considerations : Reaction temperature (<60°C) and stoichiometric control (3:1 Br:precursor ratio) are critical to avoid over-bromination .

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR : -NMR (δ ~ -60 to -70 ppm for CF) and -NMR (δ 4.0–4.5 ppm for CHBr) resolve structural isomers and confirm substitution patterns .

- Mass Spectrometry : High-resolution MS (e.g., EI-MS) identifies molecular ion peaks (m/z ≈ 320 for CHBrF) and fragmentation patterns .

- FT-IR : Peaks at 500–600 cm (C-Br) and 1100–1200 cm (C-F) validate functional groups .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposes above 150°C, releasing HBr and HF; store at ≤25°C in inert atmospheres (N or Ar) .

- Light Sensitivity : UV exposure accelerates degradation; use amber glassware or light-resistant containers .

- Moisture Sensitivity : Hydrolysis occurs in humid environments; store with desiccants (e.g., molecular sieves) .

Advanced Research Questions

Q. What catalytic systems enhance the regioselective bromination of 3,3,3-trifluoropropane derivatives to minimize polybrominated byproducts?

- Methodological Answer :

- Heterogeneous Catalysts : Fluorinated Cr/Ni on AlO improves selectivity for mono- and di-brominated intermediates, reducing tribrominated byproducts by 30% compared to uncatalyzed reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Br solubility and reaction homogeneity, achieving >85% yield of the target compound .

- Kinetic Analysis : Monitor reaction progress via in-situ Raman spectroscopy to optimize bromination stages .

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : The CF group exerts a strong electron-withdrawing effect, lowering the activation energy () for S2 reactions at the central carbon by ~15 kcal/mol compared to non-fluorinated analogs .

- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. THF) to predict reaction pathways; THF stabilizes transition states better, favoring substitution over elimination .

Q. What are the environmental degradation pathways of this compound, and how can they be monitored analytically?

- Methodological Answer :

- Photodegradation : UV irradiation in aqueous media generates Br, F, and trifluoroacetate intermediates; track via ion chromatography (IC) .

- Biodegradation : Anaerobic microbial communities (e.g., Dehalococcoides) reductively debrominate the compound; use GC-MS with -labeling to quantify metabolites .

- Ecotoxicity Assays : Assess soil and water impacts using Daphnia magna and Vibrio fischeri bioassays; LC values correlate with bromine release rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.